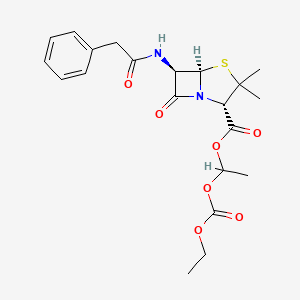

Bacbenzylpenicillin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

37660-97-2 |

|---|---|

Molecular Formula |

C21H26N2O7S |

Molecular Weight |

450.5 g/mol |

IUPAC Name |

1-ethoxycarbonyloxyethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C21H26N2O7S/c1-5-28-20(27)30-12(2)29-19(26)16-21(3,4)31-18-15(17(25)23(16)18)22-14(24)11-13-9-7-6-8-10-13/h6-10,12,15-16,18H,5,11H2,1-4H3,(H,22,24)/t12?,15-,16+,18-/m1/s1 |

InChI Key |

LLOPNXSHSVOOOI-NZHQHIMKSA-N |

SMILES |

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C |

Isomeric SMILES |

CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C |

Canonical SMILES |

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C |

Synonyms |

bacbenzylpenicillin |

Origin of Product |

United States |

Foundational & Exploratory

The Serendipitous Discovery by Alexander Fleming

An In-Depth Technical Guide to the Discovery and History of Benzylpenicillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal discovery and subsequent development of benzylpenicillin, the first antibiotic to be widely used in medicine. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a detailed look into the key experiments, methodologies, and scientific breakthroughs that ushered in the age of antibiotics.

The journey of penicillin began in 1928 at St. Mary's Hospital in London, with the Scottish physician and bacteriologist Alexander Fleming.[1][2][3][4][5][6]

Fleming's Initial Observation

Fleming returned from a holiday to find that a Petri dish containing Staphylococcus bacteria had been contaminated with a mold, later identified as a rare strain of Penicillium notatum (now known as Penicillium rubens).[1][2][3] He observed a clear zone around the mold where the bacterial colonies had been lysed.[1][5][7][8] This indicated that the mold was producing a substance that inhibited bacterial growth.[1][7] Fleming named this substance "penicillin".[1][6][9]

Early Experimental Protocol: Fleming's Plate Culture Observation

-

Organism: Staphylococcus aureus cultured on a Petri dish.[1][4]

-

Methodology: Fleming observed the natural contamination of a staphylococcal culture plate by the Penicillium mold. He noted the bacteriolytic effect, characterized by the dissolution of the bacterial colonies in the vicinity of the mold.[8] He then proceeded to culture the mold in a fluid medium and found that the resulting "mould juice" was effective at killing a range of Gram-positive bacteria.[1][4][8]

-

Initial Findings: The crude extract was found to be effective against many Gram-positive pathogens, including those responsible for scarlet fever, pneumonia, meningitis, and diphtheria.[8][11] However, it was not effective against Gram-negative bacteria like those causing typhoid fever.[11]

Fleming published his findings in the British Journal of Experimental Pathology in 1929, but the scientific community showed little interest at the time.[1][5] A major hurdle was the inability to isolate and stabilize the active compound.[5][12]

The Oxford Team: From Laboratory Curiosity to Life-Saving Drug

It wasn't until a decade later that a team of researchers at the Sir William Dunn School of Pathology at the University of Oxford, led by Howard Florey and Ernst Chain, took on the challenge of isolating and testing penicillin.[1][2][3][13][14]

Purification and In Vivo Testing

Norman Heatley, a biochemist on the Oxford team, devised a method for purifying penicillin from the mold culture.[15][16] This enabled the team to conduct the first crucial in vivo experiments.[15]

Experimental Protocol: The Oxford Mouse Experiment (1940)

-

Objective: To determine the in vivo efficacy of penicillin against a lethal bacterial infection.

-

Subjects: Eight mice were used in the initial experiment.[7][12][15]

-

Methodology:

-

Results: The four untreated mice died, while the four mice that received penicillin survived.[7][12] This experiment provided the first definitive proof of penicillin's therapeutic potential.[7]

Table 1: Results of the Initial Oxford Mouse Experiment

| Group | Number of Mice | Treatment | Outcome |

| Control | 4 | None | All died |

| Experimental | 4 | Penicillin | All survived |

The First Human Trial (1941)

The first human recipient of penicillin was a 43-year-old policeman, Albert Alexander, who had a severe staphylococcal and streptococcal infection.[1][6][12][15] He showed remarkable improvement after receiving the drug.[12][15] However, the limited supply of penicillin ran out, and he ultimately relapsed and died.[6][12][15] This highlighted the urgent need for large-scale production.

The Dawn of Mass Production and Structural Elucidation

With the outbreak of World War II, the potential of penicillin as a treatment for wounded soldiers became a priority.[10] Florey and Heatley traveled to the United States to seek assistance with mass production.[10][17][18]

The American Contribution to Mass Production

American pharmaceutical companies, including Pfizer, played a crucial role in developing deep-tank fermentation methods, which significantly increased the yield of penicillin.[1][10] A key breakthrough was the discovery of a strain of Penicillium chrysogenum on a moldy cantaloupe in Peoria, Illinois, which produced much larger quantities of penicillin.[17]

Table 2: Penicillin Price Drop with Increased Production

| Year | Price per Dose (USD) |

| 1940 | Nearly priceless |

| July 1943 | $20 |

| 1946 | $0.55 |

Source: USDA ARS[17]

Unraveling the Structure: Dorothy Hodgkin and X-ray Crystallography

The chemical structure of penicillin was a subject of debate among chemists.[19] In 1945, Dorothy Hodgkin, using the technique of X-ray crystallography, solved the three-dimensional structure of penicillin.[19][20][21][22] Her work confirmed the presence of the crucial β-lactam ring, a four-membered cyclic amide, which is central to penicillin's antibacterial activity.[19][20][22] This discovery was vital for the future development of semi-synthetic penicillins.

Mechanism of Action of Benzylpenicillin

Benzylpenicillin, and other β-lactam antibiotics, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.[20][23]

The Target: Penicillin-Binding Proteins (PBPs)

The molecular targets of penicillin are a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[24] These enzymes are essential for the final steps of peptidoglycan synthesis, the main component of the bacterial cell wall.[24]

Inhibition of Cell Wall Synthesis

By binding to PBPs, benzylpenicillin inhibits their transpeptidase activity, which is responsible for cross-linking the peptidoglycan chains.[23][25] This disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately causing the bacterium to lyse and die.[20][23]

Mandatory Visualizations

The Historical Workflow of Penicillin's Development

References

- 1. Alexander Fleming Discovery and Development of Penicillin - Landmark - American Chemical Society [acs.org]

- 2. History of penicillin - Wikipedia [en.wikipedia.org]

- 3. Discovery of penicillin - Wikipedia [en.wikipedia.org]

- 4. Penicillin | Discovery, History, Uses, Types, Side Effects, & Facts | Britannica [britannica.com]

- 5. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 6. thoughtco.com [thoughtco.com]

- 7. Penicillin | BioNinja [old-ib.bioninja.com.au]

- 8. Alexander Fleming (1881–1955): Discoverer of penicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Penicillin - Wikipedia [en.wikipedia.org]

- 10. ibms.org [ibms.org]

- 11. Alexander Fleming - Wikipedia [en.wikipedia.org]

- 12. The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Florey and Chain Develop Penicillin as an Antibiotic | Research Starters | EBSCO Research [ebsco.com]

- 14. Howard Walter Florey and Ernst Boris Chain | Science History Institute [sciencehistory.org]

- 15. ox.ac.uk [ox.ac.uk]

- 16. Alexander Fleming: Penicillin's Co-Finder I Oxford Open Learning [oxfordhomeschooling.co.uk]

- 17. Penicillin: Opening the Era of Antibiotics : USDA ARS [ars.usda.gov]

- 18. societyforhistoryeducation.org [societyforhistoryeducation.org]

- 19. Hodgkin Solves the Structure of Penicillin | Research Starters | EBSCO Research [ebsco.com]

- 20. Reddit - The heart of the internet [reddit.com]

- 21. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]

- 22. Dorothy Hodgkin - Wikipedia [en.wikipedia.org]

- 23. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. go.drugbank.com [go.drugbank.com]

The Core Mechanism of Benzylpenicillin: A Technical Guide to its Action on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental mechanism of action of benzylpenicillin, a cornerstone of antibacterial therapy. By examining its interaction with bacterial cell wall synthesis, this document provides a comprehensive resource for researchers, scientists, and professionals involved in drug development. Through detailed data, experimental protocols, and visual representations of molecular pathways, this guide offers a granular understanding of how this critical antibiotic exerts its bactericidal effects.

Executive Summary

Benzylpenicillin, also known as Penicillin G, is a beta-lactam antibiotic that exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[1] Its primary target is a group of enzymes known as penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis.[1][2] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[3] This guide will delve into the intricacies of this mechanism, including the binding kinetics to PBPs, the subsequent inhibition of peptidoglycan cross-linking, and the activation of autolytic enzymes that contribute to the ultimate demise of the bacterium.

Inhibition of Peptidoglycan Synthesis: The Primary Mode of Action

The bactericidal activity of benzylpenicillin stems from its ability to inhibit the biosynthesis of the peptidoglycan layer of the bacterial cell wall.[1][3] This process can be broken down into two key events: the binding of benzylpenicillin to penicillin-binding proteins (PBPs) and the subsequent inhibition of peptidoglycan cross-linking.

Targeting Penicillin-Binding Proteins (PBPs)

PBPs are bacterial enzymes, specifically transpeptidases, that catalyze the final step in peptidoglycan synthesis: the cross-linking of peptide side chains.[4] Benzylpenicillin mimics the D-Ala-D-Ala substrate of these enzymes, allowing it to bind to the active site of PBPs and form a stable, covalent acyl-enzyme intermediate.[5] This effectively inactivates the enzyme, preventing it from carrying out its function in cell wall synthesis.

The affinity of benzylpenicillin for different PBPs can vary, influencing the antibiotic's efficacy against different bacterial species. The following table summarizes key quantitative data related to the interaction of benzylpenicillin with various PBPs.

| Parameter | PBP Target | Bacterium | Value | Reference |

| Acylation Efficiency (k2/K) (M-1s-1) | PBP2x (penicillin-sensitive) | Streptococcus pneumoniae | 200,000 | [6] |

| PBP2x (penicillin-resistant) | Streptococcus pneumoniae | 137 | [6] | |

| Dissociation Constant (Kd) (mM) | PBP2x (penicillin-sensitive) | Streptococcus pneumoniae | 0.9 | [6] |

| PBP2x (penicillin-resistant) | Streptococcus pneumoniae | 4 | [6] | |

| Acylation Rate Constant (k2) (s-1) | PBP2x (penicillin-sensitive) | Streptococcus pneumoniae | 180 | [6] |

| PBP2x (penicillin-resistant) | Streptococcus pneumoniae | 0.56 | [6] | |

| Deacylation Rate Constant (k3) (s-1) | Penicilloyl-PBP2x | Streptococcus pneumoniae | 8 x 10-6 | [6] |

| Penicilloyl-PBP2x (resistant) | Streptococcus pneumoniae | 5.7 x 10-4 | [6] | |

| 50% Inhibitory Concentration (IC50) (µM) | PBP2x (penicillin-sensitive) | Streptococcus pneumoniae | 22 | [7] |

| PBP2x (penicillin-resistant) | Streptococcus pneumoniae | 312 | [7] |

Disruption of Peptidoglycan Cross-Linking

The inactivation of PBPs by benzylpenicillin directly inhibits the cross-linking of the peptidoglycan chains.[8][9] This weakens the cell wall, making the bacterium susceptible to osmotic lysis. The extent of this inhibition is a critical factor in the bactericidal efficacy of the antibiotic.

| Parameter | Bacterium | Benzylpenicillin Concentration | % Inhibition of Cross-linking | Reference |

| Peptidoglycan Cross-linking | Escherichia coli | Increasing concentrations | Increases with concentration | [8][9] |

Activation of Autolytic Enzymes: A Secondary Lethal Effect

Beyond the direct inhibition of cell wall synthesis, benzylpenicillin also triggers the activity of endogenous autolytic enzymes, or autolysins.[1][4] These enzymes are normally involved in cell wall remodeling during growth and division. However, in the presence of benzylpenicillin, their activity becomes unregulated, leading to the degradation of the already weakened peptidoglycan and accelerating cell lysis. It is hypothesized that benzylpenicillin may interfere with an inhibitor of these autolysins.[1]

Visualizing the Molecular Interactions and Experimental Processes

To provide a clearer understanding of the complex processes involved in the mechanism of action of benzylpenicillin, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of benzylpenicillin.

Caption: Fluorescent PBP binding assay workflow.

Caption: Peptidoglycan cross-linking analysis workflow.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon existing studies, the following are detailed methodologies for key experiments cited in the investigation of benzylpenicillin's mechanism of action.

Fluorescent Penicillin-Binding Protein (PBP) Binding Assay

This protocol outlines a method for visualizing the binding of penicillin to PBPs using a fluorescently labeled penicillin analog, such as Bocillin-FL.[10]

Materials:

-

Bacterial culture (e.g., Streptococcus pneumoniae)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescent penicillin analog (e.g., Bocillin-FL)

-

Microcentrifuge tubes

-

Centrifuge

-

SDS-PAGE equipment

-

In-gel fluorescence imaging system

Procedure:

-

Grow the bacterial culture to the desired optical density.

-

Harvest 1 mL of the cell culture by centrifugation.

-

Wash the cell pellet with 1 mL of PBS.

-

Resuspend the cell pellet in 50 µL of PBS containing the fluorescent penicillin analog at the desired concentration.

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

-

Pellet the cells by centrifugation and discard the supernatant to remove unbound probe.

-

Wash the cell pellet with PBS.

-

Lyse the cells using an appropriate method (e.g., sonication, enzymatic digestion).

-

Separate the proteins in the cell lysate by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using an in-gel fluorescence imaging system.

-

Quantify the fluorescence intensity of the bands to determine the extent of binding.

HPLC Analysis of Peptidoglycan Muropeptides

This protocol describes the analysis of peptidoglycan cross-linking by digesting the cell wall into its muropeptide components and separating them by high-performance liquid chromatography (HPLC).[11][12]

Materials:

-

Bacterial culture

-

Buffer for cell wall isolation (e.g., Tris-HCl)

-

Muramidase (e.g., Cellosyl)

-

Sodium borohydride

-

Orthophosphoric acid

-

HPLC system with a reverse-phase column (e.g., C18)

-

Solvents for HPLC (e.g., sodium phosphate buffer with methanol gradient)

Procedure:

-

Grow bacterial cultures in the presence and absence of benzylpenicillin.

-

Harvest the cells and isolate the crude peptidoglycan (sacculi).

-

Digest the isolated peptidoglycan with a muramidase to generate muropeptides.

-

Reduce the muropeptides with sodium borohydride to prevent anomerization.

-

Stop the reduction reaction by adding orthophosphoric acid.

-

Separate the muropeptides by reverse-phase HPLC. A gradient of an organic solvent like methanol in a phosphate buffer is typically used for elution.

-

Detect the muropeptides by measuring the UV absorbance at 204 nm.

-

Analyze the resulting chromatogram. The degree of cross-linking is determined by the relative abundance of monomeric, dimeric, and multimeric muropeptides.

Autolysin Activity Assay (Zymography)

Zymography is a technique used to detect the activity of autolysins in a protein extract separated by SDS-PAGE.[13][14]

Materials:

-

Bacterial cell extract

-

SDS-PAGE gel containing heat-killed bacterial cells as a substrate

-

Renaturing buffer (e.g., Tris-HCl with Triton X-100)

-

Staining solution (e.g., Methylene Blue)

-

Destaining solution (e.g., deionized water)

Procedure:

-

Prepare a crude protein extract from the bacterial culture.

-

Separate the proteins in the extract on an SDS-PAGE gel that has been co-polymerized with heat-killed bacterial cells.

-

After electrophoresis, wash the gel with deionized water to remove SDS.

-

Incubate the gel in a renaturing buffer to allow the autolysins to refold and become active.

-

Incubate the gel in a buffer that is optimal for autolysin activity.

-

Stain the gel with a dye that binds to the substrate in the gel (e.g., Methylene Blue).

-

Destain the gel. Zones of autolysin activity will appear as clear bands against a stained background, where the substrate has been degraded.

Autolysin Activity Assay (Turbidity Assay)

This method measures the lytic activity of autolysins by monitoring the decrease in turbidity of a bacterial cell suspension.[15][16]

Materials:

-

Autolysin-containing extract or purified autolysin

-

Suspension of heat-killed or live bacterial cells in buffer

-

Spectrophotometer

Procedure:

-

Prepare a suspension of bacterial cells in a suitable buffer to a specific optical density (e.g., OD600 of 0.5-1.0).

-

Add the autolysin-containing sample to the cell suspension.

-

Monitor the decrease in the optical density of the suspension over time at a specific wavelength (e.g., 600 nm).

-

The rate of decrease in turbidity is proportional to the lytic activity of the autolysins in the sample.

Conclusion

The efficacy of benzylpenicillin as an antibacterial agent is a result of a multi-pronged attack on the integrity of the bacterial cell wall. By irreversibly binding to and inhibiting the function of penicillin-binding proteins, it effectively halts the crucial process of peptidoglycan cross-linking. This primary mechanism is further amplified by the subsequent activation of the bacterium's own autolytic enzymes, which together lead to the catastrophic failure of the cell wall and ensuing cell death. A thorough understanding of these intricate molecular events, supported by robust quantitative data and detailed experimental methodologies, is paramount for the continued development of novel antibacterial strategies and for combating the growing threat of antibiotic resistance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of beta-lactam interactions with penicillin-susceptible and -resistant penicillin-binding protein 2x proteins from Streptococcus pneumoniae. Involvement of acylation and deacylation in beta-lactam resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of peptidoglycan cross-linking in growing cells of Escherichia coli by penicillins and cephalosporins, and its prevention by R factor-mediated beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Peptidoglycan Cross-Linking in Growing Cells of Escherichia coli by Penicillins and Cephalosporins, and Its Prevention by R Factor-Mediated Beta-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [bio-protocol.org]

- 13. Preparation and Analysis of Crude Autolytic Enzyme Extracts from Staphylococcus aureus [bio-protocol.org]

- 14. Preparation and Analysis of Crude Autolytic Enzyme Extracts from Staphylococcus aureus [en.bio-protocol.org]

- 15. An improved 96-well turbidity assay for T4 lysozyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Enduring Efficacy of Penicillin G: A Technical Examination of its Antimicrobial Spectrum

For Immediate Release

[City, State] – Despite decades of clinical use and the advent of newer antimicrobial agents, Penicillin G remains a cornerstone in the treatment of a variety of bacterial infections. A comprehensive technical review of its spectrum of activity reveals a potent and targeted efficacy, primarily against Gram-positive organisms, alongside a growing understanding of resistance mechanisms that inform its appropriate clinical application. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the antimicrobial profile of Penicillin G, including quantitative susceptibility data, detailed experimental protocols for its assessment, and a visualization of its molecular interactions.

I. Spectrum of Activity of Penicillin G

Penicillin G, a narrow-spectrum beta-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Its primary activity is against Gram-positive bacteria, although it also shows efficacy against some Gram-negative cocci and certain spirochetes. The spectrum of susceptible organisms is, however, continually evolving due to the emergence of resistance.

A. Susceptible Organisms

Penicillin G is generally effective against a range of Gram-positive cocci and bacilli, as well as some Gram-negative cocci. Key susceptible organisms include:

-

Gram-Positive Cocci:

-

Gram-Positive Bacilli:

-

Gram-Negative Cocci:

-

Neisseria meningitidis (penicillin-susceptible strains)[13]

-

Neisseria gonorrhoeae (non-penicillinase-producing strains)

-

-

Other Organisms:

-

Pasteurella multocida[14]

-

Treponema pallidum (syphilis)

-

B. Resistant Organisms

The utility of Penicillin G is limited by intrinsic and acquired resistance. Key resistant organisms include:

-

Gram-Positive Cocci:

-

Gram-Negative Bacilli:

-

Most Gram-negative bacilli are intrinsically resistant due to the outer membrane preventing access to the cell wall.

-

II. Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Penicillin G against a variety of clinically relevant bacteria. These values represent the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: Penicillin G MIC Values for Gram-Positive Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | ≤0.06 | ≤0.06 - 0.12 |

| Streptococcus pyogenes | ≤0.03 | 0.06 | 0.006 - 0.06 |

| Streptococcus agalactiae | ≤0.06 | 0.125 | 0.032 - 0.125 |

| Staphylococcus aureus (methicillin-susceptible) | ≤0.06 | 1 | ≤0.06 - >32 |

| Enterococcus faecalis | 2 | 4 | 2 - >32 |

| Listeria monocytogenes | 0.5 | 1 | 0.5 - 8 |

| Clostridium perfringens | 0.04 | 0.12 | 0.018 - 0.12 |

| Bacillus anthracis | ≤0.12 | ≤0.12 | ≤0.03 - 0.12 |

Data compiled from multiple sources.[1][2][3][4][6][8][9][10][17]

Table 2: Penicillin G MIC Values for Gram-Negative Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Neisseria meningitidis (penicillin-susceptible) | ≤0.06 | 0.12 | ≤0.06 - 0.25 |

| Neisseria gonorrhoeae (penicillin-susceptible) | ≤0.06 | 0.5 | ≤0.06 - 1 |

| Pasteurella multocida | 0.06 | 0.06 | ≤0.03 - 0.78 |

Data compiled from multiple sources.[13][14][18][19]

III. Experimental Protocols

The determination of Penicillin G's spectrum of activity relies on standardized antimicrobial susceptibility testing methods. The two most widely recognized protocols are the broth microdilution method, primarily outlined by the Clinical and Laboratory Standards Institute (CLSI), and the disk diffusion method, with guidelines provided by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

A. Broth Microdilution Method (CLSI Protocol) for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of Antimicrobial Solution:

- Prepare a stock solution of Penicillin G of known concentration.

- Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

2. Inoculum Preparation:

- From a pure 18-24 hour culture, select 3-5 well-isolated colonies.

- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20]

- Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20]

3. Inoculation and Incubation:

- Inoculate each well of the microtiter plate containing the diluted Penicillin G with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[20]

4. Interpretation of Results:

- Following incubation, visually inspect the microtiter plate for turbidity.

- The MIC is the lowest concentration of Penicillin G that completely inhibits visible growth of the organism.

B. Disk Diffusion Method (EUCAST Protocol)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

1. Media Preparation:

- Use Mueller-Hinton agar plates with a depth of 4.0 ± 0.5 mm.[21]

- Ensure the agar surface is dry before inoculation.

2. Inoculum Preparation:

- Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.[22]

3. Inoculation:

- Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[23]

- Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.[23]

4. Application of Disks and Incubation:

- Within 15 minutes of inoculation, apply a Penicillin G disk (typically 1 unit) to the surface of the agar.[22]

- Incubate the plates at 35°C ± 1°C for 16-20 hours in ambient air.[23]

5. Interpretation of Results:

- After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.

- Interpret the result as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameter to the clinical breakpoints established by EUCAST.

IV. Visualizing the Molecular Landscape

A. Mechanism of Action

Penicillin G's bactericidal activity stems from its ability to interfere with the final step of peptidoglycan synthesis in the bacterial cell wall. The beta-lactam ring of Penicillin G mimics the D-Ala-D-Ala moiety of the pentapeptide side chains of peptidoglycan precursors. This allows it to bind to and irreversibly inactivate penicillin-binding proteins (PBPs), which are the transpeptidases responsible for cross-linking the peptidoglycan chains. The inhibition of this cross-linking process weakens the cell wall, leading to cell lysis and bacterial death.

Caption: Mechanism of action of Penicillin G leading to bacterial cell lysis.

B. Experimental Workflow: Broth Microdilution

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of Penicillin G using the broth microdilution method.

Caption: Workflow for determining the MIC of Penicillin G via broth microdilution.

C. Mechanisms of Resistance

Bacterial resistance to Penicillin G primarily occurs through three mechanisms: enzymatic degradation of the antibiotic, alteration of the target site, and reduced permeability of the bacterial cell envelope.

Caption: Primary mechanisms of bacterial resistance to Penicillin G.

V. Conclusion

Penicillin G continues to be a vital tool in the antimicrobial armamentarium, particularly for infections caused by susceptible Gram-positive organisms. A thorough understanding of its spectrum of activity, supported by quantitative susceptibility data and standardized testing methodologies, is crucial for its effective and prudent use. Continuous surveillance of resistance patterns and further research into overcoming these mechanisms will ensure the longevity of this landmark antibiotic in clinical practice.

References

- 1. karger.com [karger.com]

- 2. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.neliti.com [media.neliti.com]

- 4. researchgate.net [researchgate.net]

- 5. Streptococcus species | Johns Hopkins ABX Guide [hopkinsguides.com]

- 6. researchgate.net [researchgate.net]

- 7. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MICs of Selected Antibiotics for Bacillus anthracis, Bacillus cereus, Bacillus thuringiensis, and Bacillus mycoides from a Range of Clinical and Environmental Sources as Determined by the Etest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Antimicrobial Resistance of Listeria monocytogenes Isolates from Food and the Environment in France over a 10-Year Period - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neisseria meningitidis with decreased susceptibility to penicillin G and molecular characterization of the penA gene in strains isolated at University Hospital Centers of Casablanca and Marrakech (Morocco) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. droracle.ai [droracle.ai]

- 16. High-level penicillin resistance among isolates of enterococci. Implications for treatment of enterococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antibiotic susceptibility of Listeria monocytogenes in Argentina | Enfermedades Infecciosas y Microbiología Clínica [elsevier.es]

- 18. Antimicrobial Susceptibility Profiles of Pasteurella multocida Isolates from Clinical Cases of Waterfowl in Hungary between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdstest.net [cdstest.net]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. infectioncontrol.org.ua [infectioncontrol.org.ua]

- 22. nicd.ac.za [nicd.ac.za]

- 23. cgspace.cgiar.org [cgspace.cgiar.org]

An In-depth Technical Guide to the Core Chemical Structure and Properties of Benzylpenicillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylpenicillin, also known as Penicillin G, is a narrow-spectrum β-lactam antibiotic of profound historical and clinical significance. First isolated by Alexander Fleming in 1928, it heralded the dawn of the antibiotic era and remains a cornerstone in the treatment of various bacterial infections. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertaining to benzylpenicillin, tailored for a technical audience engaged in research and development.

Chemical Structure and Stereochemistry

Benzylpenicillin possesses a unique bicyclic structure, the penam core, which consists of a thiazolidine ring fused to a β-lactam ring. The side chain, a benzyl group, is attached to the β-lactam ring via an amide linkage.

The International Union of Pure and Applied Chemistry (IUPAC) name for benzylpenicillin is (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1][2] The molecule has three stereocenters at positions 2, 5, and 6, with the absolute configuration being crucial for its antibacterial activity.

Physicochemical Properties

The physicochemical properties of benzylpenicillin are critical for its formulation, stability, and pharmacokinetic profile. Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₈N₂O₄S | [3] |

| Molar Mass | 334.39 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 214-217 °C (decomposes) | [4] |

| pKa | 2.76 | [5] |

| Specific Rotation [α]D | +282° (in ethanol) | [4] |

| Water Solubility | Sparingly soluble | [4] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, ether, ethyl acetate, benzene, chloroform, and acetone. Insoluble in petroleum ether. | [4] |

Mechanism of Action

Benzylpenicillin exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium.

The key steps in the mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): Benzylpenicillin specifically binds to and acylates the active site of PBPs, which are bacterial transpeptidases.

-

Inhibition of Transpeptidation: This acylation inactivates the enzyme, preventing the cross-linking of peptidoglycan chains.

-

Cell Wall Destabilization: The inhibition of peptidoglycan synthesis leads to a weakened cell wall.

-

Bacterial Lysis: In the hypotonic environment of the host, the compromised cell wall cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and purity of benzylpenicillin.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of benzylpenicillin in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-3 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the spectrum using the residual solvent peak.

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

~1.4-1.6 ppm: Singlets for the two methyl groups on the thiazolidine ring.

-

~3.5 ppm: Singlet for the CH₂ of the benzyl group.

-

~4.1 ppm: Singlet for the H-3 proton.

-

~5.3-5.5 ppm: Doublets for the H-5 and H-6 protons of the β-lactam ring.

-

~7.2-7.4 ppm: Multiplet for the aromatic protons of the benzyl group.

-

~8.0 ppm: Doublet for the amide NH proton.

-

~12.9 ppm: Broad singlet for the carboxylic acid proton.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the benzylpenicillin molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of finely ground benzylpenicillin with dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: An FTIR spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan and subtract it from the sample spectrum.

-

Expected Characteristic IR Absorption Bands:

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of benzylpenicillin.

Methodology:

-

Sample Preparation: Dissolve a small amount of benzylpenicillin in a suitable solvent (e.g., methanol, acetonitrile/water mixture).

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

LC-MS Parameters:

-

Chromatography: Reversed-phase HPLC with a C18 column. A common mobile phase is a gradient of acetonitrile and water with 0.1% formic acid.[3][7]

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or ion trap.

-

Collision Energy (for MS/MS): Varies depending on the instrument, typically in the range of 10-40 eV, to induce fragmentation.[3]

-

-

Data Analysis:

-

Full Scan MS: The protonated molecule [M+H]⁺ (m/z 335.1) or the deprotonated molecule [M-H]⁻ (m/z 333.1) should be observed.

-

MS/MS Fragmentation: Common fragments include the penam core and the benzyl side chain, resulting from the cleavage of the amide bond and opening of the β-lactam ring. Key fragment ions are often observed at m/z 160 and 176.[3]

-

Conclusion

This technical guide has provided a detailed examination of the chemical structure and properties of benzylpenicillin. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. A thorough understanding of these fundamental characteristics is essential for the continued study and application of this important antibiotic and for the development of new antibacterial agents.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Penicillin G [drugfuture.com]

- 5. iris.inrim.it [iris.inrim.it]

- 6. researchgate.net [researchgate.net]

- 7. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Profile of Benzylpenicillin: A Pharmacokinetic and Pharmacodynamic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of benzylpenicillin (Penicillin G). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key pathways and processes.

Pharmacokinetics: The Journey of Benzylpenicillin in the Body

Benzylpenicillin is a narrow-spectrum beta-lactam antibiotic primarily effective against Gram-positive bacteria.[1] Its in vivo behavior is characterized by rapid distribution and elimination, with its administration route being a critical determinant of its bioavailability.

Absorption

Due to its high susceptibility to acid-catalyzed hydrolysis, the oral absorption of benzylpenicillin in fasting, healthy humans is limited, with a bioavailability of only about 15-30%.[1][2] Consequently, it is typically administered parenterally, via intravenous (IV) or intramuscular (IM) injection, after which it is rapidly absorbed.[1][2] Following intramuscular injection of water-soluble salts, maximum plasma concentrations are generally reached within 15-30 minutes.[3]

Distribution

Once in circulation, benzylpenicillin is widely distributed throughout the body, including the lungs, liver, kidneys, muscle, and various bodily fluids.[4] It exhibits moderate, reversible binding to plasma proteins, primarily albumin, with reported binding percentages ranging from 45% to 68%.[1][4][5] The volume of distribution (Vd) in adults with normal renal function is approximately 0.53 to 0.67 L/kg, while in children it can be around 0.75 L/kg.[4][5][6] Penetration into the cerebrospinal fluid (CSF) is generally poor, except when the meninges are inflamed.[4][7]

Metabolism

A portion of an administered dose of benzylpenicillin is metabolized in the body. Approximately 16-30% of an intramuscular dose is converted to the inactive metabolite, penicilloic acid.[1] Minor amounts of other metabolites, such as 6-aminopenicillanic acid and hydroxylated active metabolites, have also been identified in the urine.[1]

Excretion

The primary route of elimination for benzylpenicillin is via the kidneys, with 60-90% of the drug excreted unchanged in the urine.[3][8] This process involves both glomerular filtration (about 10%) and active tubular secretion (about 90%).[3] The elimination half-life in adults with normal renal function is short, approximately 30 to 50 minutes.[3][4][5] However, this can be significantly longer in neonates (up to 3 hours) and critically ill patients (around 67 minutes), necessitating dose adjustments in these populations.[3][9][10] Biliary elimination accounts for a minor fraction of the dose (about 5%).[5]

Table 1: Summary of Human Pharmacokinetic Parameters for Benzylpenicillin

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | 15-30% | [1][2] |

| Time to Peak Plasma Concentration (IM) | 15-30 minutes | [3][4] |

| Protein Binding | 45-68% | [1][4][5] |

| Volume of Distribution (Adults) | 0.53-0.67 L/kg | [1][4] |

| Volume of Distribution (Children) | ~0.75 L/kg | [5][6] |

| Metabolism | 16-30% to inactive metabolites | [1] |

| Primary Route of Excretion | Renal (60-90% as unchanged drug) | [3][8] |

| Elimination Half-life (Adults with normal renal function) | 30-50 minutes | [3][4][5] |

| Elimination Half-life (Critically ill adults) | ~67 minutes | [9] |

| Elimination Half-life (Neonates) | Up to 3 hours | [3][10] |

Pharmacodynamics: The Action of Benzylpenicillin on Bacteria

The bactericidal activity of benzylpenicillin is primarily time-dependent, meaning its efficacy is best correlated with the duration that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target organism (%fT > MIC).[9][11][12]

Mechanism of Action

Benzylpenicillin exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis.[1] It specifically binds to and inactivates penicillin-binding proteins (PBPs) located on the inner surface of the bacterial cell membrane.[1][13] These enzymes are crucial for the cross-linking of peptidoglycan, a key component of the cell wall. The inhibition of PBPs leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[1][14]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Benzylpenicillin | penicillin analogue | CAS# 61-33-6 | InvivoChem [invivochem.com]

- 3. medicines.org.uk [medicines.org.uk]

- 4. mims.com [mims.com]

- 5. medsafe.govt.nz [medsafe.govt.nz]

- 6. litfl.com [litfl.com]

- 7. starship.org.nz [starship.org.nz]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Population Pharmacokinetic Study of Benzylpenicillin in Critically Unwell Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medicines.org.uk [medicines.org.uk]

- 11. Population Pharmacokinetic Study of Benzylpenicillin in Critically Unwell Adults [mdpi.com]

- 12. Exposure to benzylpenicillin after different dosage regimens in growing pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Benzylpenicillin

This technical guide provides a comprehensive overview of the degradation of benzylpenicillin (Penicillin G), a widely used β-lactam antibiotic. The stability of benzylpenicillin is a critical factor in its therapeutic efficacy, and understanding its degradation is essential for researchers, scientists, and professionals in drug development and environmental science. This document details the primary degradation pathways, identifies the resulting byproducts, and outlines the experimental methodologies used to study these processes.

Introduction

Benzylpenicillin's therapeutic action is dependent on the integrity of its β-lactam ring, which is susceptible to cleavage under various conditions, leading to loss of antibacterial activity. The degradation of benzylpenicillin can be initiated by several factors, including pH, temperature, enzymes, and the presence of metal ions. This guide will explore the major degradation routes: hydrolysis (acidic, neutral, and alkaline), enzymatic degradation, and other pathways such as oxidation and photolysis.

Hydrolytic Degradation Pathways

Hydrolysis is a primary mechanism of benzylpenicillin degradation, proceeding through different pathways depending on the pH of the aqueous solution.

In alkaline media, the primary degradation product of benzylpenicillin is benzylpenicilloic acid. This process involves the nucleophilic attack of a hydroxide ion on the β-lactam carbonyl carbon. The initially formed 5R,6R-benzylpenicilloic acid can then undergo epimerization to the more stable 5S,6R-epimer.[1]

Key Byproducts of Alkaline Hydrolysis:

-

5R,6R-Benzylpenicilloic acid

-

5S,6R-Benzylpenicilloic acid

Under acidic conditions, the degradation of benzylpenicillin is more complex, yielding several products. The primary pathway involves the formation of benzylpenillic acid.[2] Mechanistic studies suggest that benzylpenicilloic acid is a likely intermediate in the formation of benzylpenillic acid.[2] Further degradation can lead to benzylpenamaldic acid.[2]

Key Byproducts of Acidic Hydrolysis:

-

Benzylpenillic acid

-

Benzylpenicilloic acid

-

Benzylpenamaldic acid

-

D-Penicillamine[3]

-

Benzylpenilloaldehyde[3]

At neutral pH (around 7.4-7.5), benzylpenicillin degrades primarily to benzylpenicilloic acid.[1][4] The rate of degradation is temperature-dependent, being slower at lower temperatures.[5] Subsequent degradation can occur through decarboxylation.[5]

Key Byproducts of Neutral Hydrolysis:

-

2-(5,5-dimethyl-1,3-thiazolidin-2-yl)-2-(2-phenylacetamido)acetic acid (from decarboxylation)[5]

-

2-[amino(carboxy)methyl]-5,5-dimethyl-1,3-thiazolidone-4-carboxylic acid[5]

Enzymatic Degradation

Enzymatic degradation is a significant pathway, particularly in biological systems. The primary enzymes responsible for benzylpenicillin degradation are β-lactamases and penicillin acylases.

β-Lactamases are enzymes produced by many bacteria that confer resistance to β-lactam antibiotics. They catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic inactive.[6] The product of this reaction is benzylpenicilloic acid.[7]

Key Byproduct of β-Lactamase Degradation:

-

Benzylpenicilloic acid[7]

Penicillin acylases (or amidases) catalyze the cleavage of the amide bond, separating the side chain from the β-lactam nucleus. This results in the formation of 6-aminopenicillanic acid (6-APA) and phenylacetic acid.[8][9] 6-APA can be further degraded into cysteine and valine.[8][9]

Key Byproducts of Penicillin Acylase Degradation:

Other Degradation Pathways

Oxidative conditions can also lead to the degradation of benzylpenicillin.[10] Studies involving Cu(II) ions have shown that they can act as both a hydrolysis catalyst and an oxidant.[11] In the presence of Cu(II) and oxygen, benzylpenicillin is hydrolyzed to benzylpenicilloic acid, which is then oxidized to yield phenylacetamide and other products.[11]

Key Byproducts of Oxidative Degradation (in the presence of Cu(II)):

-

Benzylpenicilloic acid

-

Phenylacetamide

Exposure to UV light can induce the degradation of benzylpenicillin.[10]

Summary of Degradation Byproducts

The following table summarizes the major degradation byproducts of benzylpenicillin and the conditions under which they are formed.

| Degradation Pathway | Key Byproducts |

| Alkaline Hydrolysis | 5R,6R-Benzylpenicilloic acid, 5S,6R-Benzylpenicilloic acid[1] |

| Acidic Hydrolysis | Benzylpenillic acid, Benzylpenicilloic acid, Benzylpenamaldic acid, D-Penicillamine, Benzylpenilloaldehyde[2][3] |

| Neutral Hydrolysis | Benzylpenicilloic acid, 2-(5,5-dimethyl-1,3-thiazolidin-2-yl)-2-(2-phenylacetamido)acetic acid, 2-[amino(carboxy)methyl]-5,5-dimethyl-1,3-thiazolidone-4-carboxylic acid[1][4][5] |

| β-Lactamase Degradation | Benzylpenicilloic acid[7] |

| Penicillin Acylase Degradation | 6-Aminopenicillanic acid (6-APA), Phenylacetic acid, Cysteine, Valine[8][9] |

| Oxidative Degradation (Cu(II)) | Benzylpenicilloic acid, Phenylacetamide[11] |

| Photolytic Degradation | Various unspecified degradation products[10] |

Experimental Protocols

The study of benzylpenicillin degradation relies on various analytical techniques to separate, identify, and quantify the parent drug and its byproducts.

Forced degradation studies are essential to understand the stability of a drug substance. A typical protocol involves subjecting a solution of benzylpenicillin to various stress conditions.

Experimental Workflow for Forced Degradation:

Example Protocol for Forced Degradation: [10]

-

Acidic Degradation: A solution of benzylpenicillin is treated with an acid (e.g., 0.1 M HCl) and stirred for a specified time.

-

Alkaline Degradation: A solution of benzylpenicillin is treated with a base (e.g., 0.1 M NaOH) and stirred.

-

Oxidative Degradation: A solution of benzylpenicillin is treated with an oxidizing agent (e.g., 3% H₂O₂) and stirred.

-

UV Degradation: A solution of benzylpenicillin is exposed to UV radiation (e.g., 365 nm) for a defined period.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the separation and quantification of benzylpenicillin and its degradation products.[1][12][13]

-

Example HPLC Method: [13]

-

Column: Spherisorb C18 (250 mm x 4.6 mm i.d., 10 µm)

-

Mobile Phase: Methanol : 0.004 mol/L KH₂PO₄ buffer (pH 4.5) = 50:50 (v/v)

-

Flow Rate: 1 mL/min

-

Detection: UV at 230 nm

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of degradation products.[1][2]

Thin-Layer Chromatography (TLC): TLC can be used for the qualitative assessment of benzylpenicillin stability.[10]

Quantitative Data on Benzylpenicillin Stability

The stability of benzylpenicillin is highly dependent on temperature and pH. The following tables summarize some of the available quantitative data.

Table 1: Stability of Benzylpenicillin in Solution at Different Temperatures

| Concentration | Storage Conditions | Remaining Concentration after 24h | Reference |

| Low concentration | 22 °C | 99.5% | [12] |

| Low concentration | 35 °C | 97.5% | [12] |

| 16 megaunits/120 mL | 21-22 °C | ~90% (after ~13h 20min) | [14] |

| 16 megaunits/120 mL | 26 °C | ~90% (after ~12h 54min) | [14] |

| 16 megaunits/120 mL | 36 °C | ~90% (after ~5h 18min) | [14] |

Table 2: Influence of Buffering on Benzylpenicillin Stability

| Solution | Storage Conditions | Remaining Concentration | Reference |

| Unbuffered 60 mg/mL in 0.9% NaCl | 6 days at 2-8 °C then 1 day at 37 °C | 42.9% | |

| Buffered (sodium citrate) 60 mg/mL in 0.9% NaCl | 6 days at 2-8 °C then 1 day at 37 °C | 100.3% |

Conclusion

The degradation of benzylpenicillin is a multifaceted process influenced by a variety of chemical and biological factors. A thorough understanding of its degradation pathways and the resulting byproducts is crucial for ensuring its therapeutic efficacy, for the development of stable formulations, and for assessing its environmental impact. The primary degradation routes include hydrolysis under acidic, neutral, and alkaline conditions, and enzymatic cleavage by β-lactamases and penicillin acylases. Key degradation products include benzylpenicilloic acid, benzylpenillic acid, and 6-aminopenicillanic acid. The stability of benzylpenicillin can be significantly enhanced by controlling factors such as pH and temperature, and through the use of buffering agents. The analytical methods outlined in this guide, particularly HPLC and NMR, are indispensable tools for the detailed study of benzylpenicillin degradation.

References

- 1. "KINETIC ANALYSIS OF BENZYLPENICILLIN DEGRADATION IN ALKALINE MEDIA AND" by ISAAC GHEBRE-SELLASSIE [docs.lib.purdue.edu]

- 2. Investigation of a proposed penicillin G acidic degradation scheme using high-pressure liquid chromatography and optimization techniques and mechanistic considerations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. The degradation of benzylpenicillin in aqueous solution - ProQuest [proquest.com]

- 4. Degradation of benzylpenicillin at pH 7.5 to D-benzylpenicilloic acid [pubmed.ncbi.nlm.nih.gov]

- 5. Benzyl-penicillin (Penicillin G) transformation in aqueous solution at low temperature under controlled laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "An Investigation into the Fate of Benzylpenicillin and its Degradation" by David Roger Hulse [pearl.plymouth.ac.uk]

- 8. portlandpress.com [portlandpress.com]

- 9. Biological breakdown of benzylpenicillin by preformed mats of penicillin-producing organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Stability of benzylpenicillin for continuous intravenous infusions: An isotonic formulation for therapeutic use and a low-dose formulation for clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Determination of degraded products of penicillin by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

The Discovery of Penicillin G: A Technical Whitepaper

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The discovery of penicillin by Alexander Fleming in 1928 at St. Mary's Hospital, London, represents a watershed moment in the history of medicine and the dawn of the antibiotic era.[1][2] This technical guide provides an in-depth analysis of the seminal discovery, focusing on the experimental protocols, quantitative data, and logical workflow that led Fleming to identify the antibacterial properties of a substance he named penicillin. The paper details the initial serendipitous observation, the methods used to culture the Penicillium notatum mold, and the systematic evaluation of the crude filtrate's bactericidal and bacteriostatic effects. All quantitative findings from Fleming's original work are summarized, and the experimental workflow is visualized to provide a clear, technical understanding of this landmark scientific achievement.

The Initial Observation: A Serendipitous Contamination

The discovery of penicillin began in September 1928. Upon returning from a holiday, Alexander Fleming observed a petri dish containing a culture of Staphylococcus that had been left on a laboratory bench.[3][4] The dish had been contaminated with a mold spore, later identified as a rare strain of Penicillium notatum.[1][2] Fleming noted a distinct, clear zone surrounding the mold colony where the staphylococcal bacteria had been lysed and failed to grow.[1][5][6] This observation of antibiosis—the inhibition of one microorganism by another—prompted a systematic investigation into the properties of the mold.[3] The temperature fluctuations in the lab were fortuitous; the cooler summer weather favored the mold's growth first, followed by a warmer period that encouraged bacterial growth, making the zone of inhibition evident.[2][7]

Experimental Protocols

Fleming undertook a series of methodical experiments to characterize the antibacterial substance produced by the mold. His protocols, detailed in his 1929 publication in the British Journal of Experimental Pathology, formed the foundation for the subsequent development of penicillin.[1][2]

Cultivation of Penicillium notatum

To produce what he termed "mould juice," Fleming developed a protocol to culture the fungus in a liquid medium.

-

Culture Medium: The mold was grown in a nutrient broth.

-

Incubation Conditions: The cultures were incubated at room temperature (approximately 20°C), which Fleming determined to be optimal for the growth of the mold and production of the active substance.[8]

-

Harvesting: After several days, the broth, now containing the secreted antibacterial substance, was passed through a Seitz filter to remove the mold mycelium, yielding a cell-free crude filtrate.[9]

Assay of Antibacterial Activity (Gutter/Ditch Plate Method)

To efficiently screen the spectrum of penicillin's activity against various microbes, Fleming devised an agar diffusion method.

-

Plate Preparation: A channel or "ditch" was cut across the surface of an agar plate and filled with the penicillin-containing agar.[8]

-

Inoculation: Different species of bacteria were then streaked as lines across the plate, perpendicular to the ditch.

-

Observation: The plates were incubated, and the growth of the bacterial streaks was observed. A lack of growth near the ditch indicated that the bacterium was sensitive to penicillin.[8]

Determination of Inhibitory Power (Serial Dilution Method)

Fleming quantified the potency of the "mould juice" by determining the highest dilution capable of inhibiting staphylococcal growth.

-

Procedure: A serial dilution of the crude penicillin filtrate was prepared in nutrient broth.

-

Inoculation: Each dilution was inoculated with a culture of Staphylococcus.

-

Endpoint: The tubes were incubated and observed for turbidity. The absence of growth in a tube indicated that the concentration of penicillin was sufficient to inhibit the bacteria.

In Vivo Toxicity and Efficacy Testing

To assess the therapeutic potential, Fleming conducted preliminary toxicity tests.

-

Animal Model: Healthy mice were used for the experiments.

-

Administration: The crude penicillin filtrate was injected intravenously into mice.

-

Observation: Fleming observed no toxic effects in the mice, noting that the crude extract was no more harmful than standard nutrient broth.[8] This low toxicity was a crucial finding, suggesting its potential suitability as a therapeutic agent.

Quantitative Data and Analysis

Fleming's 1929 paper summarized his findings on the antibacterial spectrum and potency of the penicillin filtrate. The data is presented below in a structured format.

Table 1: Antibacterial Spectrum of Penicillin Filtrate

This table categorizes the bacteria tested by Fleming based on their sensitivity to the crude penicillin extract, as determined by the gutter plate method.

| Sensitive Bacteria (Growth Inhibited) | Insensitive Bacteria (Growth Unaffected) |

| Staphylococcus pyogenes | Bacillus coli (now Escherichia coli) |

| Streptococcus pyogenes | Bacillus influenzae (now Haemophilus influenzae) |

| Pneumococcus | Salmonella typhimurium |

| Gonococcus | |

| Meningococcus | |

| Corynebacterium diphtheriae | |

| Source: Data compiled from Fleming's 1929 publication.[1][2][8] |

Table 2: Inhibitory Potency of Crude Penicillin Filtrate

This table shows the results of Fleming's serial dilution experiments to quantify the bacteriostatic power of the "mould juice" against Staphylococcus.

| Dilution of Filtrate | Result |

| 1 in 10 | Complete inhibition |

| 1 in 20 | Complete inhibition |

| 1 in 50 | Complete inhibition |

| 1 in 100 | Complete inhibition |

| 1 in 200 | Complete inhibition |

| 1 in 400 | Complete inhibition |

| 1 in 800 | Marked inhibition |

| 1 in 1600 | Slight inhibition |

| Note: Fleming found that the potency could vary, but good samples of filtrate consistently showed complete inhibition at dilutions up to 1 in 800. |

Experimental and Logical Workflow

Caption: Logical workflow of Alexander Fleming's discovery of penicillin.

Mechanism of Action of Penicillin G

While not elucidated by Fleming himself, it is now understood that penicillin G, the active compound in the filtrate, acts by inhibiting bacterial cell wall synthesis. Penicillins are β-lactam antibiotics that bind to and inactivate penicillin-binding proteins (PBPs).[10][11][12] These enzymes, such as transpeptidase, are essential for the final step of peptidoglycan synthesis, which involves cross-linking the polymer chains that form the bacterial cell wall.[13][14] By inhibiting this process, penicillin compromises the structural integrity of the cell wall, leading to cell lysis and bacterial death, particularly in actively dividing Gram-positive bacteria.[11][14]

Conclusion

In his 1929 paper, Alexander Fleming meticulously documented the antibacterial properties of a crude filtrate from Penicillium notatum. He established its potent and selective action against key Gram-positive pathogens, quantified its inhibitory power, and demonstrated its low toxicity in animal models.[9] While Fleming recognized its therapeutic potential, he also highlighted its immediate practical use for bacteriologists in selectively isolating certain bacteria from mixed cultures.[1][2] The challenges of purifying and producing the unstable compound in large quantities meant that its clinical application was not realized for another decade, through the work of Howard Florey, Ernst Chain, and their team at Oxford.[15][16] Nonetheless, Fleming's foundational research provided the critical starting point for the development of penicillin, the world's first true antibiotic, which fundamentally transformed therapeutic medicine.[1]

References

- 1. Alexander Fleming Discovery and Development of Penicillin - Landmark - American Chemical Society [acs.org]

- 2. Discovery of penicillin - Wikipedia [en.wikipedia.org]

- 3. Alexander Fleming | Science History Institute [sciencehistory.org]

- 4. The real story behind penicillin | PBS News [pbs.org]

- 5. londonhuawiki.wpi.edu [londonhuawiki.wpi.edu]

- 6. FAS - Antibiotic Resistance Case Study - Module 5.0 [biosecurity.fas.org]

- 7. History of penicillin - Wikipedia [en.wikipedia.org]

- 8. iris.who.int [iris.who.int]

- 9. Fleming Discovers Penicillin in Molds | Research Starters | EBSCO Research [ebsco.com]

- 10. urology-textbook.com [urology-textbook.com]

- 11. Penicillin - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Penicillin G Potassium? [synapse.patsnap.com]

- 13. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]

- 15. The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciencemuseum.org.uk [sciencemuseum.org.uk]

In vitro susceptibility testing methods for benzylpenicillin

An In-Depth Technical Guide to In Vitro Susceptibility Testing Methods for Benzylpenicillin

This guide provides a comprehensive overview of the core in vitro susceptibility testing methods for benzylpenicillin, targeted towards researchers, scientists, and drug development professionals. It covers detailed methodologies, data interpretation, and the underlying mechanisms of action and resistance.

Introduction to Benzylpenicillin

Benzylpenicillin, also known as Penicillin G, is a narrow-spectrum beta-lactam antibiotic primarily effective against Gram-positive bacteria.[1][2] It functions by disrupting the synthesis of the bacterial cell wall, a structure essential for the integrity and survival of the bacterial cell.[1][3] Due to the emergence and spread of antibiotic resistance, accurately determining the susceptibility of a bacterial isolate to benzylpenicillin is crucial for effective clinical therapy.[4] In vitro susceptibility testing is the primary means by which this is achieved, providing critical data to guide treatment decisions.

Mechanism of Action and Resistance

Mechanism of Action:

Benzylpenicillin is a bactericidal agent that inhibits the final stage of peptidoglycan synthesis in the bacterial cell wall.[1] Peptidoglycan provides structural support to the cell, protecting it from osmotic lysis. Benzylpenicillin binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan strands.[2][3] This inhibition leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[1][5]

Mechanisms of Resistance:

Bacterial resistance to benzylpenicillin can occur through several mechanisms, most notably:

-

Enzymatic Degradation: Production of β-lactamase enzymes (penicillinases) that hydrolyze the β-lactam ring of the penicillin molecule, rendering it inactive.[6]

-

Alteration of Target Site: Modifications in the structure of Penicillin-Binding Proteins (PBPs) reduce the binding affinity of benzylpenicillin, making it less effective.[1]

Core In Vitro Susceptibility Testing Methods

Several standardized methods are employed to determine the in vitro susceptibility of bacteria to benzylpenicillin. The goal of these tests is typically to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[7]

References

- 1. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Antimicrobial resistance to benzylpenicillin in invasive pneumococcal disease in Belgium, 2003–2010: the effect of altering clinical breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Rapid Determination of Benzylpenicillin Resistance in Staphylococcus aureus Bacteraemia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. idexx.dk [idexx.dk]

An In-depth Technical Guide to Penicillin-Binding Proteins (PBPs) and Benzylpenicillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of penicillin-binding proteins (PBPs), their interaction with benzylpenicillin, and the experimental methodologies used to study these interactions. It is designed to be a valuable resource for researchers and professionals involved in antibacterial drug discovery and development.

Introduction to Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the final stages of peptidoglycan synthesis.[1][2] Peptidoglycan is a crucial component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic lysis.[1][3] PBPs catalyze the transpeptidation and transglycosylation reactions that cross-link the glycan chains of peptidoglycan, forming a rigid, mesh-like structure.[4] The inhibition of PBPs by β-lactam antibiotics, such as benzylpenicillin, disrupts cell wall synthesis, leading to cell death.[1][5]

PBPs are broadly classified into high-molecular-weight (HMW) and low-molecular-weight (LMW) categories.[6] HMW PBPs are further divided into Class A, which are bifunctional enzymes with both transglycosylase and transpeptidase activity, and Class B, which are monofunctional transpeptidases.[6] LMW PBPs are typically carboxypeptidases or endopeptidases and are not always essential for bacterial viability.

Benzylpenicillin: Mechanism of Action

Benzylpenicillin, also known as Penicillin G, is a narrow-spectrum β-lactam antibiotic that is highly effective against many Gram-positive bacteria.[7][8][9] Its mechanism of action involves the irreversible acylation of the active site serine residue of PBPs.[6][10] The β-lactam ring of penicillin mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing it to bind to the PBP active site.[5] This covalent modification inactivates the enzyme, preventing the cross-linking of peptidoglycan and ultimately leading to bacterial cell lysis.[1][11]

Signaling Pathway of Benzylpenicillin Action

The following diagram illustrates the mechanism of action of benzylpenicillin, leading to the inhibition of peptidoglycan synthesis.

Caption: Mechanism of Benzylpenicillin Action.

Quantitative Analysis of Benzylpenicillin-PBP Interactions

The affinity and kinetics of benzylpenicillin binding to various PBPs are critical parameters for understanding its efficacy and for the development of new antibiotics. This data is typically presented as the 50% inhibitory concentration (IC50), the inhibition constant (Ki), the association rate constant (kon), and the dissociation rate constant (koff).

Table 1: IC50 Values of Benzylpenicillin for PBPs in Various Bacteria

| Bacterium | PBP | IC50 (µg/mL) | Reference |

| Streptococcus pneumoniae | PBP1a | 0.03 | [12] |

| Streptococcus pneumoniae | PBP2x | 0.01 | [12] |

| Streptococcus pneumoniae | PBP2b | 0.2 | [13] |

| Streptococcus pneumoniae | PBP3 | 0.05 | [12] |

| Escherichia coli | PBP2 | 0.02 | [14] |

| Escherichia coli | PBP3 | 0.03 | [14] |

| Staphylococcus aureus | PBP1 | 0.1 | [14] |

| Staphylococcus aureus | PBP2 | 0.5 | [14] |

| Staphylococcus aureus | PBP3 | 0.2 | [14] |

| Staphylococcus aureus | PBP4 | >100 | [14] |

Table 2: Kinetic Constants for Benzylpenicillin-PBP Interaction

| Bacterium | PBP | k_inact/K_I (M⁻¹s⁻¹) | Reference |

| Streptococcus pneumoniae | PBP2x | 200,000 | [2][15][16] |

| Streptococcus pneumoniae (Resistant) | PBP2x | 137 | [15][16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction between benzylpenicillin and PBPs.

Affinity Chromatography for PBP Purification

Affinity chromatography is a powerful technique for purifying PBPs from a complex mixture of proteins. This method utilizes the specific binding of penicillin to PBPs.

Protocol:

-

Preparation of the Affinity Resin:

-

Covalently couple benzylpenicillin or a derivative to a solid support matrix (e.g., Sepharose beads).

-

-

Preparation of Bacterial Lysate:

-

Grow bacterial cells to the desired density and harvest by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

-

Lyse the cells using sonication or a French press.

-

Centrifuge the lysate at high speed to pellet cell debris and obtain a clear supernatant containing the soluble proteins, including PBPs.

-

-

Affinity Chromatography:

-

Pack the penicillin-coupled resin into a chromatography column.

-

Equilibrate the column with binding buffer.

-

Load the bacterial lysate onto the column.

-

Wash the column extensively with binding buffer to remove non-specifically bound proteins.

-

Elute the bound PBPs using a competitive ligand (e.g., a high concentration of a different β-lactam) or by changing the buffer conditions (e.g., pH or ionic strength).

-

-

Analysis of Purified PBPs:

-

Analyze the eluted fractions by SDS-PAGE to assess the purity and molecular weight of the purified PBPs.

-

Confirm the identity of the purified proteins by mass spectrometry or Western blotting using PBP-specific antibodies.

-

Experimental Workflow for PBP Purification

Caption: PBP Purification Workflow.

SDS-PAGE with Radiolabeled Benzylpenicillin

This method is used to identify and quantify PBPs in a bacterial lysate based on their ability to covalently bind to radiolabeled benzylpenicillin.

Protocol:

-

Preparation of Bacterial Membranes:

-

Grow bacterial cells and harvest as described in the affinity chromatography protocol.

-

Lyse the cells and separate the membrane fraction by ultracentrifugation.

-

-

Labeling of PBPs:

-

Incubate the bacterial membranes with a known concentration of radiolabeled benzylpenicillin (e.g., [³H]- or [¹⁴C]-benzylpenicillin) for a specific time at a defined temperature (e.g., 30 minutes at 37°C).

-

-

SDS-PAGE:

-

Stop the labeling reaction by adding a sample buffer containing SDS and β-mercaptoethanol.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Detection and Quantification:

-

Dry the gel and expose it to X-ray film (autoradiography) or a phosphorimager screen to visualize the radiolabeled PBP bands.

-

Quantify the amount of radiolabel in each band using densitometry or scintillation counting of excised gel bands to determine the relative abundance of each PBP.

-

Mass Spectrometry for PBP Identification and Analysis

Mass spectrometry (MS) is a highly sensitive and accurate technique for identifying PBPs and characterizing their interaction with benzylpenicillin.

Protocol:

-

Sample Preparation:

-

Purify PBPs using affinity chromatography or separate them by SDS-PAGE.

-

For in-gel analysis, excise the PBP bands of interest from the gel.

-

-

In-gel Digestion:

-

Destain the gel slices and reduce and alkylate the cysteine residues.

-

Digest the proteins into smaller peptides using a protease such as trypsin.

-

-

Mass Spectrometry Analysis:

-

Extract the peptides from the gel and analyze them using a mass spectrometer (e.g., MALDI-TOF or LC-MS/MS).

-

The mass spectrometer measures the mass-to-charge ratio of the peptides.

-

-

Data Analysis:

-

Search the obtained peptide mass fingerprints or tandem mass spectra against a protein database to identify the PBP.

-

For studying the interaction with benzylpenicillin, MS can be used to identify the specific serine residue in the PBP active site that is acylated by the antibiotic.

-

Mechanisms of Resistance to Benzylpenicillin

Bacterial resistance to benzylpenicillin can arise through several mechanisms, with the most common being the production of β-lactamase enzymes and alterations in the target PBPs.

-